Ethyl5-chloro-2-fluoroisonicotinate
Description
Its structure features a pyridine ring substituted with chlorine at position 5 and fluorine at position 2, esterified with an ethyl group at the 4-position.
Key characteristics inferred from its structure:
- Molecular formula: Likely C₈H₆ClFNO₂ (based on substitution pattern).
- Functional groups: Fluorine (electron-withdrawing), chlorine (moderate leaving group), and ethyl ester (hydrolyzable).
- Applications: Potential use in Suzuki-Miyaura coupling or nucleophilic aromatic substitution reactions due to halogen positioning.
Properties
Molecular Formula |
C8H7ClFNO2 |
|---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
ethyl 5-chloro-2-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 |
InChI Key |
FRJCFPPAORCJGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2-fluoroisonicotinate typically involves the esterification of 5-chloro-2-fluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of Ethyl 5-chloro-2-fluoroisonicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-2-fluoroisonicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride
Major Products:
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-chloro-2-fluoroisonicotinic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound
Scientific Research Applications
Ethyl 5-chloro-2-fluoroisonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-fluoroisonicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The presence of chloro and fluoro substituents may enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Structural and Functional Differences
Reactivity and Stability
- Bromine vs. Chlorine : Bromine’s higher atomic radius and polarizability in the analog () likely enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine in the target compound.
- In contrast, fluorine at position 3 () may direct incoming nucleophiles to adjacent positions.
Research Implications and Limitations
While direct data on ethyl 5-chloro-2-fluoroisonicotinate is scarce, comparisons with analogs highlight the critical role of halogen type and positioning in modulating reactivity and safety. Researchers should prioritize empirical studies to validate:
- Thermal stability under reaction conditions.
- Toxicity profiles for industrial handling.
- Catalytic compatibility in cross-coupling reactions.
Note: The analysis of ethyl 5-chloro-2-fluoroisonicotinate relies heavily on structural extrapolation from analogs like the compound in . Further experimental validation is essential to confirm these hypotheses.
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